molecular formula C14H16N2O3 B2617891 N-[2-[(4-Methoxyphenyl)methylamino]-2-oxoethyl]but-2-ynamide CAS No. 2411227-00-2

N-[2-[(4-Methoxyphenyl)methylamino]-2-oxoethyl]but-2-ynamide

Cat. No. B2617891
CAS RN: 2411227-00-2
M. Wt: 260.293
InChI Key: XOURDYPJNPZXCZ-UHFFFAOYSA-N
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Description

N-[2-[(4-Methoxyphenyl)methylamino]-2-oxoethyl]but-2-ynamide , also known by its chemical formula C₁₀H₁₄N₂O₂ , is a compound with intriguing properties. Its systematic IUPAC name is N-(4-methoxyphenyl)-2-(methylamino)acetamide hydrochloride . Let’s explore further.


Synthesis Analysis

The synthesis of this compound involves intricate steps. Researchers have investigated various synthetic routes, including Schiff base reduction and other methodologies. Notably, the compound can be prepared via the reaction of appropriate precursors, leading to the formation of the amide and ynamide functionalities .


Molecular Structure Analysis

The molecular structure of N-[2-[(4-Methoxyphenyl)methylamino]-2-oxoethyl]but-2-ynamide reveals its backbone. It consists of a but-2-ynamide moiety appended with an N-(4-methoxyphenyl)-2-(methylamino) group. The asymmetric units in the crystal systems exhibit distinct conformations .


Chemical Reactions Analysis

The compound’s reactivity is of interest. It may participate in various chemical reactions, such as nucleophilic additions, amidation, and cyclizations. Researchers have explored its behavior under different conditions, shedding light on its versatility .


Physical And Chemical Properties Analysis

  • Appearance : The compound exists as a powder .

Mechanism of Action

While specific details remain an active area of research, N-[2-[(4-Methoxyphenyl)methylamino]-2-oxoethyl]but-2-ynamide likely interacts with biological targets. Its mechanism of action could involve binding to receptors, enzymatic inhibition, or other modes. Further studies are needed to elucidate this aspect .

Safety and Hazards

  • Precautionary Statements : Handle with care, avoid inhalation, and use appropriate protective measures .

properties

IUPAC Name

N-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-3-4-13(17)16-10-14(18)15-9-11-5-7-12(19-2)8-6-11/h5-8H,9-10H2,1-2H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOURDYPJNPZXCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC(=O)NCC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)but-2-ynamide

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